molecular formula C20H24S2Sn2 B8250640 trimethyl-(2-trimethylstannyl-[1]benzothiolo[7,6-g][1]benzothiol-7-yl)stannane

trimethyl-(2-trimethylstannyl-[1]benzothiolo[7,6-g][1]benzothiol-7-yl)stannane

Cat. No.: B8250640
M. Wt: 566.0 g/mol
InChI Key: BTKBDGJRKILTRR-UHFFFAOYSA-N
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Description

2,7-Bis(trimethylstannyl)naphtho[1,2-b:5,6-b’]dithiophene is an organic compound with the molecular formula C20H24S2Sn2. It is a derivative of naphtho[1,2-b:5,6-b’]dithiophene, which is known for its symmetrical planar structure and high charge mobility. This compound is primarily used in the development of semiconductors and organic electronic devices due to its unique electronic properties .

Preparation Methods

The synthesis of 2,7-Bis(trimethylstannyl)naphtho[1,2-b:5,6-b’]dithiophene typically involves the stannylation of naphtho[1,2-b:5,6-b’]dithiophene. One common method includes the reaction of naphtho[1,2-b:5,6-b’]dithiophene with trimethyltin chloride in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere, such as argon, and at elevated temperatures to ensure complete stannylation .

Chemical Reactions Analysis

2,7-Bis(trimethylstannyl)naphtho[1,2-b:5,6-b’]dithiophene undergoes various chemical reactions, including:

Common reagents used in these reactions include halides, oxidizing agents, and reducing agents. The major products formed depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism by which 2,7-Bis(trimethylstannyl)naphtho[1,2-b:5,6-b’]dithiophene exerts its effects is primarily through its electronic properties. The compound’s planar structure allows for efficient charge transport, making it an excellent material for use in electronic devices. The trimethylstannyl groups enhance its solubility and processability, facilitating its incorporation into various applications .

Comparison with Similar Compounds

2,7-Bis(trimethylstannyl)naphtho[1,2-b:5,6-b’]dithiophene can be compared to other similar compounds, such as:

These comparisons highlight the unique properties of 2,7-Bis(trimethylstannyl)naphtho[1,2-b:5,6-b’]dithiophene, particularly its enhanced solubility and processability due to the trimethylstannyl groups.

Properties

IUPAC Name

trimethyl-(2-trimethylstannyl-[1]benzothiolo[7,6-g][1]benzothiol-7-yl)stannane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H6S2.6CH3.2Sn/c1-3-11-12(13-9(1)5-7-15-13)4-2-10-6-8-16-14(10)11;;;;;;;;/h1-6H;6*1H3;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTKBDGJRKILTRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Sn](C)(C)C1=CC2=C(S1)C3=C(C=C2)C4=C(C=C3)C=C(S4)[Sn](C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24S2Sn2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

566.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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trimethyl-(2-trimethylstannyl-[1]benzothiolo[7,6-g][1]benzothiol-7-yl)stannane
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trimethyl-(2-trimethylstannyl-[1]benzothiolo[7,6-g][1]benzothiol-7-yl)stannane
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trimethyl-(2-trimethylstannyl-[1]benzothiolo[7,6-g][1]benzothiol-7-yl)stannane

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